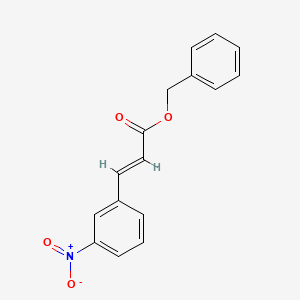

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (E)-3-(3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-16(21-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)17(19)20/h1-11H,12H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOAFKKJIYPRPA-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Benzyl 2e 3 3 Nitrophenyl Prop 2 Enoate

Established Synthetic Routes to (2E)-3-(3-nitrophenyl)prop-2-enoate Scaffolds

The synthesis of the core structure of Benzyl (B1604629) (2E)-3-(3-nitrophenyl)prop-2-enoate can be achieved through several established organic chemistry reactions. These methods primarily involve the formation of the ester bond and the creation of the α,β-unsaturated system.

Esterification Approaches for Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate

A direct and common method for the synthesis of this compound is the esterification of (2E)-3-(3-nitrophenyl)prop-2-enoic acid with benzyl alcohol. This can be accomplished through various esterification protocols.

One effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and typically requires heating to drive the reaction to completion by removing the water formed.

Alternatively, enzymatic catalysis offers a milder and more environmentally benign approach. For instance, lipase-catalyzed esterification has been successfully employed for the synthesis of benzyl cinnamate (B1238496) from cinnamic acid and benzyl alcohol. nih.govresearchgate.net This method can be adapted for the synthesis of the title compound. Lipases, such as those from Candida antarctica (Novozym 435) or Thermomyces lanuginosus (Lipozyme TLIM), can efficiently catalyze the reaction in an organic solvent like isooctane. nih.gov The enzymatic process often provides high yields and avoids the harsh conditions of acid catalysis. nih.govresearchgate.net

Another approach involves the reaction of the acid chloride of (2E)-3-(3-nitrophenyl)prop-2-enoic acid with benzyl alcohol. The acid chloride can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent reaction with benzyl alcohol, usually in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, proceeds readily to form the benzyl ester.

A variety of other methods for the synthesis of benzyl esters have been developed, including copper-catalyzed coupling of benzyl halides with carboxylic acids. researchgate.net

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer-Speier Esterification | (2E)-3-(3-nitrophenyl)prop-2-enoic acid, Benzyl alcohol, Acid catalyst (e.g., H₂SO₄) | Heat, Removal of water | Readily available reagents |

| Enzymatic Catalysis | (2E)-3-(3-nitrophenyl)prop-2-enoic acid, Benzyl alcohol, Lipase (e.g., Novozym 435) | Organic solvent, Mild temperature | High selectivity, Green conditions |

| Acid Chloride Method | (2E)-3-(3-nitrophenyl)prop-2-enoyl chloride, Benzyl alcohol, Base (e.g., Pyridine) | Anhydrous conditions, Room temperature or gentle heating | High reactivity, Good yields |

| Copper-Catalyzed Coupling | (2E)-3-(3-nitrophenyl)prop-2-enoic acid, Benzyl halide, Copper(I) catalyst | Ligand-free conditions, Elevated temperature | Good for specific substrates |

Condensation Reactions for Related Alpha,Beta-Unsaturated Systems (e.g., Knoevenagel, Wittig-Horner)

The α,β-unsaturated carbonyl system of the (2E)-3-(3-nitrophenyl)prop-2-enoate scaffold is commonly synthesized via condensation reactions. The Knoevenagel and Wittig-Horner reactions are prominent examples. wikipedia.orgorganic-chemistry.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of the target scaffold, 3-nitrobenzaldehyde (B41214) would be reacted with a compound such as malonic acid or its esters. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and catalyst, is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is another powerful method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. organic-chemistry.orgnih.gov This reaction employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. For the synthesis of this compound, 3-nitrobenzaldehyde would be reacted with the ylide generated from benzyl 2-(diethoxyphosphoryl)acetate. The phosphonate carbanions are more nucleophilic and less basic than the corresponding Wittig reagents, often leading to cleaner reactions and easier purification. arkat-usa.org

| Condensation Reaction | Reactants | Catalyst/Base | Key Features |

| Knoevenagel Condensation | 3-Nitrobenzaldehyde, Active methylene compound (e.g., Malonic acid) | Weak base (e.g., Piperidine, Pyridine) | Forms C=C bond, can be followed by decarboxylation |

| Wittig-Horner Reaction | 3-Nitrobenzaldehyde, Benzyl 2-(diethoxyphosphoryl)acetate | Base (e.g., NaH, NaOMe) | High (E)-selectivity, Milder conditions than Wittig |

Functional Group Interconversions and Derivatization Reactions

The presence of a nitro group, an ester moiety, and an aromatic ring in this compound allows for a wide range of chemical transformations.

Chemical Reduction of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly an amine. masterorganicchemistry.com The selective reduction of the nitro group in the presence of other reducible groups, such as the ester and the alkene, is a key consideration.

Several reagents are known to chemoselectively reduce aromatic nitro groups. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common method. commonorganicchemistry.com However, these conditions can sometimes also reduce the carbon-carbon double bond. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a catalyst, can sometimes offer better selectivity.

For a more chemoselective reduction of the nitro group while preserving the ester and the α,β-unsaturated system, metal-based reducing agents in acidic or neutral media are often employed. Reagents such as iron powder in acetic acid, zinc dust in acetic acid, or tin(II) chloride are effective for this transformation. commonorganicchemistry.com A combination of sodium borohydride (B1222165) and iron(II) chloride has been shown to be a highly chemoselective system for the reduction of nitroarenes bearing ester groups. thieme-connect.comresearchgate.netthieme-connect.com

| Reducing Agent/System | Resulting Functional Group | Selectivity Notes |

| H₂/Pd-C | Amine | May also reduce the C=C double bond |

| Fe/CH₃COOH | Amine | Generally selective for the nitro group |

| Zn/CH₃COOH | Amine | Mild and selective for the nitro group |

| SnCl₂ | Amine | Mild reducing agent |

| NaBH₄/FeCl₂ | Amine | High chemoselectivity for the nitro group in the presence of esters |

Modifications of the Ester Moiety and its Reactivity

The benzyl ester group can undergo several important transformations. Hydrolysis of the ester to the corresponding carboxylic acid, (2E)-3-(3-nitrophenyl)prop-2-enoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide (B78521) in an aqueous alcohol solution, is common, but care must be taken to avoid potential side reactions.

Transesterification , the conversion of the benzyl ester to another ester, can be accomplished by reacting it with a different alcohol in the presence of an acid or base catalyst. This is a useful reaction for modifying the properties of the molecule.

Amidation , the reaction of the ester with an amine to form an amide, is another important derivatization. This reaction typically requires heating or the use of a catalyst. For example, the synthesis of (2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide can be achieved by reacting the corresponding acid with benzylamine (B48309) in the presence of a coupling agent. A similar transformation could be envisioned starting from the benzyl ester.

Electrophilic and Nucleophilic Substitutions on Aromatic Ring Systems

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with its reactivity and regioselectivity governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS) : The aromatic ring in this compound is substituted with two electron-withdrawing groups: the nitro group and the propenoate side chain. Both of these groups are deactivating and meta-directing. youtube.com Therefore, any further electrophilic substitution, such as nitration, halogenation, or sulfonation, would be expected to occur at a much slower rate than on benzene (B151609) and would be directed to the positions meta to both existing substituents (i.e., the 5-position of the phenyl ring).

Nucleophilic Aromatic Substitution (SNAr) : Aromatic rings that are substituted with strong electron-withdrawing groups, such as a nitro group, are activated towards nucleophilic aromatic substitution. libretexts.orgpressbooks.pub While the propenoate group is also electron-withdrawing, the nitro group has a more pronounced activating effect. For a nucleophilic aromatic substitution to occur, a good leaving group would typically need to be present on the ring, ortho or para to the nitro group. In the case of this compound, there is no leaving group on the ring. However, under certain conditions with very strong nucleophiles, substitution of a hydrogen atom is possible, though less common. The presence of the nitro group significantly lowers the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. pressbooks.pub

Advanced Synthetic Methodologies for Analogous Structures

Applications of 1,3-Dipolar Cycloaddition Reactions in Nitroaryl-Substituted Propenoates

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. wikipedia.org In the context of nitroaryl-substituted propenoates like this compound, the electron-withdrawing nature of the nitro group and the ester functionality activates the double bond, making it an excellent dipolarophile for reactions with various 1,3-dipoles.

One of the most common applications is the reaction with nitrones to form isoxazolidine (B1194047) rings. mdpi.com The cycloaddition of a nitrone with an electron-deficient alkene, such as a nitroaryl propenoate, is a versatile method for constructing N,O-heterocyclic systems that can possess multiple contiguous stereocenters. mdpi.com The regioselectivity of this reaction is influenced by both steric and electronic factors. chim.it For instance, the reaction of C,N-diarylnitrones with electron-deficient olefins has been shown to produce 4-functionalized isoxazolidines with high regioselectivity. mdpi.com

Another important class of 1,3-dipoles are nitrile oxides, which react with alkenes to yield isoxazolines. researchgate.net The generation of nitrile oxides from nitroalkanes provides a direct route to these heterocycles. This approach is particularly relevant as it highlights the synthetic utility of the nitro group present in the starting material. The intramolecular version of this cycloaddition has been shown to be highly efficient in producing cycloadducts in high yield and selectivity. researchgate.net

Furthermore, organic azides can undergo 1,3-dipolar cycloaddition with activated alkenes. While this reaction is more commonly associated with alkynes to form triazoles, the use of electron-deficient alkenes can also lead to the formation of triazoline intermediates. jk-sci.comnih.gov These intermediates can then be further transformed, providing access to a range of nitrogen-containing heterocycles. The reaction of nitroolefins with substituted azides is noted as an excellent method for synthesizing triazoles through an eliminative azide-olefin cycloaddition process. jk-sci.com

The following table summarizes representative 1,3-dipolar cycloaddition reactions involving activated alkenes analogous to this compound.

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reference |

| Nitrone | Electron-deficient alkene | Isoxazolidine | mdpi.commdpi.com |

| Nitrile Oxide | Alkene | Isoxazoline | researchgate.net |

| Organic Azide | Nitroolefin | Triazole (via triazoline) | jk-sci.comnih.gov |

Domino and Multicomponent Reactions for Scaffold Assembly

Domino and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular frameworks in a single operation, thereby increasing atom and step economy. researchgate.netsemanticscholar.org These reactions are particularly well-suited for building upon scaffolds like nitroaryl-substituted propenoates.

A prominent example of a domino reaction is the Michael addition-initiated cascade. The electron-deficient nature of the double bond in nitroaryl propenoates makes them excellent Michael acceptors. A nucleophile can add to the β-position, generating an enolate intermediate which can then participate in a subsequent intramolecular reaction. For instance, a domino reaction of α-nitrocycloalkanones with α,β-unsaturated aldehydes has been shown to produce functionalized, bridged, bicyclic lactones. nih.gov Similarly, organocatalytic oxa-Michael/nitro-Michael domino reactions have been developed for the synthesis of chiral chromans. researchgate.net

Multicomponent reactions involving nitro-containing compounds have also been extensively explored for the synthesis of diverse heterocyclic structures. These reactions bring together three or more reactants in a one-pot process to form a product that incorporates portions of all the starting materials. researchgate.netbeilstein-journals.org For example, three-component reactions of nitroalkanes, acrylamides, and aldehydes can proceed via a domino Michael/aldol (B89426) sequence to furnish β'-hydroxy-γ-nitro amides. rsc.org Such strategies could be adapted to utilize nitroaryl propenoates as one of the components, leading to the rapid assembly of highly functionalized and structurally diverse molecules. The use of microwave assistance in these reactions can further enhance their efficiency by reducing reaction times and improving yields. beilstein-journals.org

The table below illustrates the types of complex structures that can be assembled using these advanced reaction sequences.

| Reaction Type | Key Reactants | Resulting Scaffold | Reference |

| Domino Michael Reaction | α-Nitrocycloalkanone, α,β-Unsaturated aldehyde | Bicyclic lactone | nih.gov |

| Domino Oxa-Michael/Nitro-Michael Reaction | 2-Hydroxynitrostyrene, trans-β-Nitroolefin | Chiral chroman | researchgate.net |

| Multicomponent Domino Michael/Aldol Reaction | Nitroalkane, Acrylamide, Aldehyde | β'-hydroxy-γ-nitro amide | rsc.org |

Chemoselective Protection and Deprotection Strategies Involving Benzyl Ethers

In the synthesis of complex molecules, the protection and deprotection of functional groups is a critical aspect. The benzyl group is a commonly used protecting group for alcohols and amines due to its general stability and the variety of methods available for its removal. organic-chemistry.org In a molecule like this compound, the benzyl ester could be considered a protecting group for the carboxylic acid. More broadly, in synthetic sequences involving analogous structures, benzyl ethers are frequently employed to protect hydroxyl groups.

The chemoselective deprotection of a benzyl ether in the presence of other sensitive functional groups is a common challenge. The most widely used method for benzyl ether cleavage is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. jk-sci.comcommonorganicchemistry.com This method is generally mild and efficient. Different hydrogen sources, such as hydrogen gas or transfer hydrogenation reagents like 1,4-cyclohexadiene, can be used. jk-sci.com

However, catalytic hydrogenolysis may not be suitable for molecules containing other reducible functional groups, such as nitro groups, alkenes, or alkynes. In such cases, alternative deprotection methods are required to achieve chemoselectivity. Oxidative debenzylation offers a valuable alternative. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the cleavage of p-methoxybenzyl (PMB) ethers, and recent methods have extended this to simple benzyl ethers. organic-chemistry.org Another approach involves oxidation of the benzyl ether to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org

The choice of catalyst and reaction conditions can also influence the selectivity of debenzylation. For example, the combined use of Pd/C and niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under mild conditions. acs.orgnih.gov Furthermore, specific reagents have been developed for the selective debenzylation of N-benzylamino alcohols, such as N-iodosuccinimide. ox.ac.uk

The following table provides a summary of common methods for the deprotection of benzyl ethers, highlighting their applications and limitations.

| Deprotection Method | Reagents | Advantages | Limitations | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, efficient, high-yielding | Not compatible with other reducible groups (e.g., nitro, alkene) | jk-sci.comcommonorganicchemistry.com |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Avoids high pressure H₂ | Can still reduce other sensitive groups | jk-sci.com |

| Oxidative Deprotection | DDQ | Selective for certain benzyl ethers (e.g., PMB) | Can affect other electron-rich moieties | organic-chemistry.org |

| Strong Acid Cleavage | e.g., HBr, BBr₃ | Effective for robust molecules | Not suitable for acid-sensitive substrates | organic-chemistry.org |

| Niobic Acid-Assisted Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C | Accelerated deprotection under mild conditions | Primarily demonstrated for N-benzyl and O-benzyl groups | acs.orgnih.gov |

Spectroscopic and Crystallographic Elucidation of Benzyl 2e 3 3 Nitrophenyl Prop 2 Enoate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within Benzyl (B1604629) (2E)-3-(3-nitrophenyl)prop-2-enoate.

The ¹H NMR spectrum is anticipated to exhibit characteristic signals corresponding to each unique proton in the molecule. The protons of the benzyl group's phenyl ring are expected to appear as a multiplet in the aromatic region, typically around 7.3-7.4 ppm. The benzylic protons (O-CH₂) should present as a singlet at approximately 5.2 ppm.

The vinylic protons of the prop-2-enoate backbone are crucial for confirming the (2E)-stereochemistry. These protons, H-α and H-β, are expected to appear as doublets with a large vicinal coupling constant (J) of approximately 16 Hz, which is characteristic of a trans configuration. The H-β proton, being closer to the electron-withdrawing nitro-substituted phenyl ring, would resonate further downfield compared to the H-α proton. For analogous compounds such as (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, the vinylic protons appear as doublets at 7.24 ppm and 7.66 ppm with a coupling constant of 16.1 Hz. mdpi.com

The protons of the 3-nitrophenyl group will present a distinct pattern in the aromatic region. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field, while the other protons will show characteristic splitting patterns based on their coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 165-170 ppm. The carbons of the benzyl and 3-nitrophenyl rings will appear in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded. The benzylic carbon (O-CH₂) is expected around 67 ppm, and the vinylic carbons will have distinct chemical shifts, with the β-carbon being more downfield than the α-carbon. For comparison, in N-benzyl-p-coumaramide, the benzylic carbon appears at 44.26 ppm. unhas.ac.id

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Benzyl-H (aromatic) | 7.3-7.4 | m | - |

| Benzyl-CH₂ | ~5.2 | s | - |

| Vinylic H-α | ~6.5 | d | ~16 |

| Vinylic H-β | ~7.7 | d | ~16 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-170 |

| Vinylic C-α | ~120 |

| Vinylic C-β | ~140 |

| 3-Nitrophenyl-C | 120-150 |

| Benzyl-C (aromatic) | 128-136 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate is expected to show a strong absorption band for the C=O stretching of the α,β-unsaturated ester at approximately 1710-1730 cm⁻¹. The C=C stretching of the alkene moiety will likely appear around 1640 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to be prominent, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. For comparison, in (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, the C=O stretch is observed at 1667 cm⁻¹ and the N-O stretch at 1334 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations will give information about the substitution pattern of the aromatic rings.

Raman spectroscopy , being complementary to IR, is particularly useful for observing non-polar bonds. The C=C stretching of the conjugated system is expected to show a strong Raman signal. The symmetric stretching of the nitro group should also be Raman active. The phenyl ring vibrations will also be observable in the Raman spectrum.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| C=O (Ester) | Stretching | 1710-1730 (Strong) | Weak |

| C=C (Alkene) | Stretching | ~1640 (Medium) | Strong |

| NO₂ | Asymmetric Stretch | ~1530 (Strong) | Medium |

| NO₂ | Symmetric Stretch | ~1350 (Strong) | Strong |

| Aromatic C-H | Stretching | >3000 (Medium) | Medium |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃NO₄), the calculated exact mass is 283.0845 g/mol . HRMS analysis should confirm this mass with high accuracy, typically within a few parts per million (ppm), thus unequivocally establishing its molecular formula.

The mass spectrum would also reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected. A prominent fragment would likely correspond to the loss of the benzyl group, resulting in a tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway could involve the loss of the benzyloxy radical to give an acylium ion.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a conjugated system. The extended π-conjugation in this compound, encompassing the 3-nitrophenyl ring, the prop-2-enoate system, and the ester carbonyl group, is expected to result in strong UV absorption.

The spectrum is likely to exhibit two main absorption bands. A high-energy band corresponding to a π-π* transition of the aromatic systems and a lower-energy band associated with the n-π* transition of the carbonyl group and the extended conjugated system. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. For similar chalcone (B49325) derivatives, absorption maxima are observed in the range of 260-400 nm. biointerfaceresearch.com Specifically, nitro-substituted chalcones can have λmax values around 389 nm. biointerfaceresearch.com

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of closely related analogs provides a strong basis for predicting its solid-state conformation.

The crystal structure of analogous chalcones and cinnamate (B1238496) derivatives reveals that the molecule is likely to be nearly planar. mdpi.com This planarity is a result of the extended sp² hybridization across the 3-nitrophenyl ring and the prop-2-enoate moiety, which maximizes π-orbital overlap. The (2E) configuration of the double bond would be unequivocally confirmed by a C-C-C=C torsion angle of approximately 180°.

The dihedral angle between the phenyl ring of the benzyl group and the plane of the prop-2-enoate will be influenced by crystal packing forces. Similarly, the nitro group is expected to be nearly coplanar with its attached phenyl ring to facilitate resonance. In the crystal structure of a related chalcone, 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, the nitro group is almost coplanar with its phenyl ring, with a dihedral angle of 18.94°. nih.gov

Intermolecular interactions are expected to play a significant role in the crystal packing. Weak C-H···O hydrogen bonds involving the carbonyl and nitro oxygen atoms as acceptors are likely to be present, contributing to the stability of the crystal lattice. nih.gov π-π stacking interactions between the aromatic rings of adjacent molecules may also be observed.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Molecular Conformation | Near-planar |

| C=C Double Bond | trans configuration |

| Dihedral Angle (NO₂ vs. Phenyl) | Small, near coplanar |

Analysis of Molecular Conformation and Geometric Isomerism (E-configuration)

The nomenclature "this compound" explicitly defines the geometric isomerism around the carbon-carbon double bond as the E-configuration. In this arrangement, the benzyl ester group and the 3-nitrophenyl group are positioned on opposite sides of the double bond. This trans-configuration is generally the more thermodynamically stable isomer for such acrylate (B77674) derivatives due to reduced steric hindrance between the bulky substituents.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, C-H...π Interactions)

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of the nitro group and the ester carbonyl group provides hydrogen bond acceptors, while the aromatic and aliphatic C-H groups can act as hydrogen bond donors. Consequently, weak C-H···O hydrogen bonds are highly probable and would likely play a significant role in the supramolecular assembly.

Additionally, C-H···π interactions, where the C-H bonds of one molecule interact with the π-electron clouds of the aromatic rings of a neighboring molecule, are also anticipated. The relative orientation of the molecules in the crystal lattice would determine the presence and nature of any potential π-π stacking interactions between the aromatic rings. A definitive description of the crystal packing motifs, such as the formation of chains, sheets, or more complex three-dimensional networks, is contingent on experimental structural data.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

For this compound, a Hirshfeld analysis would be expected to quantify the percentage contributions of various contacts, such as H···H, C···H/H···C, and O···H/H···O interactions. Typically, non-specific van der Waals interactions, represented by H···H contacts, constitute a large portion of the surface. The presence of the nitro and ester groups would likely result in a significant percentage of O···H contacts, corresponding to the C-H···O hydrogen bonds. C···H contacts would quantify the C-H···π interactions. Without the underlying crystallographic information file (CIF), this quantitative analysis cannot be performed.

Computational Chemistry and Theoretical Investigations of Benzyl 2e 3 3 Nitrophenyl Prop 2 Enoate

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. These studies begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of electronic properties can be calculated.

For analogous compounds, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to determine bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray crystallography to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily polarized. For similar nitroaromatic compounds, the HOMO is often localized on the phenyl ring and the conjugated system, while the LUMO is frequently centered on the nitro group due to its strong electron-withdrawing nature. Without specific studies on Benzyl (B1604629) (2E)-3-(3-nitrophenyl)prop-2-enoate, exact energy values and the precise nature of these orbitals remain speculative.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Molecule (Note: This table is for illustrative purposes only and does not represent actual data for Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.50 |

| Energy Gap (ΔE) | 4.00 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugative effects and delocalization of electron density. In molecules containing conjugated systems and electron-withdrawing/donating groups, NBO analysis can reveal the pathways of intramolecular charge transfer that contribute to the molecule's stability and reactivity.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to be regions of high negative potential, while the hydrogen atoms would exhibit positive potential.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, chemists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. This correlation between theoretical and experimental data helps to confirm the molecular structure. For related cinnamic acid derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy, often with the use of a scaling factor to account for anharmonicity and basis set limitations.

Prediction of Chemical Reactivity and Selectivity (e.g., Electrophilicity Index)

Table 2: Illustrative Chemical Reactivity Descriptors for a Generic Molecule (Note: This table is for illustrative purposes only and does not represent actual data for this compound)

| Descriptor | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | 4.50 |

| Chemical Hardness (η) | 2.00 |

| Electrophilicity Index (ω) | 5.06 |

Non-Linear Optical (NLO) Properties Calculations

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, often facilitated by donor and acceptor groups, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. Computational methods can predict NLO properties such as the first-order hyperpolarizability (β). The presence of the nitro group (an electron acceptor) and the conjugated phenylprop-2-enoate system suggests that this compound could potentially possess NLO activity. Theoretical calculations would be essential to quantify this potential and guide the design of new NLO materials. Studies on similar nitroaniline derivatives have indeed shown significant NLO responses.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational landscapes of flexible molecules like this compound by exploring the different spatial arrangements of its atoms and identifying the most stable conformations.

A comprehensive literature search did not yield specific molecular dynamics studies focused on this compound. However, MD simulations have been employed to investigate the behavior of related small molecules, such as benzyl alcohol, in various environments. um.es For instance, simulations of benzyl alcohol in aqueous solutions and embedded in lipid membranes have been used to understand its orientation and diffusion, which are relevant to its applications as an anesthetic. um.esacs.org These studies highlight the capability of MD simulations to elucidate the dynamic behavior of the benzyl group, a key component of the target molecule.

For this compound, a systematic conformational analysis would likely focus on the torsional angles around the single bonds, particularly the C-O bond of the ester group and the C-C bond connecting the phenyl ring to the acrylate (B77674) moiety. The planarity of the molecule is a key factor, with studies on similar compounds like 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one showing a nearly planar structure. The presence of the nitro group on the phenyl ring can influence the electronic distribution and may lead to specific intermolecular interactions that favor certain conformations in the solid state.

Future molecular dynamics simulations on this compound could provide a detailed understanding of its conformational flexibility, solvent effects on its structure, and its potential interactions with biological macromolecules. Such studies would be invaluable in rationalizing its physicochemical properties and biological activity.

Theoretical Insights into Reaction Mechanisms and Pathways

The synthesis of this compound can be theoretically understood by dissecting its formation into two primary reaction steps: a Claisen-Schmidt condensation to form the cinnamic acid backbone, followed by an esterification reaction.

Claisen-Schmidt Condensation:

The formation of the 3-(3-nitrophenyl)prop-2-enoic acid precursor likely proceeds via a Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone with an enolizable carbonyl compound. In this case, 3-nitrobenzaldehyde (B41214) would react with an acetate (B1210297) source (like acetic anhydride (B1165640) or an acetyl halide) in the presence of a base.

Theoretical studies on the Claisen-Schmidt reaction have elucidated its mechanism, which typically involves the formation of an enolate from the carbonyl compound, followed by a nucleophilic attack on the aldehyde. praxilabs.com The subsequent dehydration of the aldol (B89426) addition product leads to the formation of the α,β-unsaturated system characteristic of cinnamic acid derivatives. praxilabs.com The presence of the nitro group on the benzaldehyde (B42025) ring is known to influence the reactivity of the carbonyl group. jocpr.com Computational studies on similar reactions have explored the reaction energy profiles, transition state geometries, and the role of catalysts in facilitating the reaction. rsc.org

Fischer-Speier Esterification:

The final step in the synthesis of this compound is the esterification of 3-(3-nitrophenyl)prop-2-enoic acid with benzyl alcohol. This reaction is typically carried out under acidic conditions, following the Fischer-Speier esterification mechanism.

The theoretical mechanism of Fischer-Speier esterification is well-established and involves a series of reversible steps. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. uns.ac.id The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. uns.ac.id Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com Each step of this mechanism is in equilibrium, and the reaction is often driven to completion by removing water as it is formed. masterorganicchemistry.com

The following table outlines the key theoretical steps in the plausible synthetic pathway for this compound.

| Reaction Step | Reactants | Key Intermediates | Product |

| Claisen-Schmidt Condensation | 3-Nitrobenzaldehyde, Acetic Anhydride | Enolate of acetic anhydride, Aldol addition product | 3-(3-Nitrophenyl)prop-2-enoic acid |

| Fischer-Speier Esterification | 3-(3-Nitrophenyl)prop-2-enoic acid, Benzyl alcohol | Protonated carboxylic acid, Tetrahedral intermediate | This compound |

Pharmacological Relevance and Mechanistic Insights of Benzyl 2e 3 3 Nitrophenyl Prop 2 Enoate and Its Analogs in Vitro

In Vitro Anti-Proliferative and Cytotoxic Activities

Evaluation against Cancer Cell Lines (e.g., HeLa cervical adenocarcinoma cells, A549 human lung cancer cells)

The anti-proliferative potential of benzyl (B1604629) (2E)-3-(3-nitrophenyl)prop-2-enoate and its structural analogs has been a subject of investigation against various cancer cell lines, revealing promising cytotoxic effects. While specific data on benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate against HeLa and A549 cells is not extensively detailed in the reviewed literature, studies on closely related compounds provide significant insights into the potential activity of this class of molecules.

Analogs of this compound, such as various chalcone (B49325) derivatives, have demonstrated notable cytotoxic activity. For instance, certain 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives have been evaluated for their effects on human lung carcinoma (A549) cells. nih.gov One particular compound from this series displayed excellent activity with an IC50 value of less than 10 μg/mL and achieved 100% cell lysis at a concentration of 30 μg/mL against A549 cells. nih.gov Similarly, other research on different series of compounds has identified molecules with potent inhibitory effects on A549 cell growth. mdpi.commdpi.comatlantis-press.com For example, a hydrazone derivative, compound 1e, showed an IC50 value of 13.39 μM against the A549 cell line. mdpi.com

Studies on glycyrrhetic acid derivatives have also shown anti-proliferative activity against a panel of cancer cells, including HeLa cells. nih.gov One derivative, compound 3a, exhibited high antiproliferative activity against HeLa cells with an IC50 of 11.4 ± 0.2 μM. nih.gov The benzyl group is recognized as an important pharmacophore in many anti-cancer compounds. nih.gov Glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells, with one compound demonstrating potency comparable to the chemotherapy drug 5-fluorouracil. nih.gov

The following table summarizes the cytotoxic activities of some analogs against the A549 cancer cell line.

| Compound/Analog | Cell Line | Activity | Reference |

| 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivative (3l) | A549 | IC50 < 10 μg/mL | nih.gov |

| Hydrazone derivative (1e) | A549 | IC50 = 13.39 μM | mdpi.com |

| 2-arenoxybenzaldehyde N-acyl hydrazone (1d) | A549 | IC50 = 49.79 µM | mdpi.com |

| Glycyrrhetic acid derivative (3a) | HeLa | IC50 = 11.4 ± 0.2 μM | nih.gov |

Proposed Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Reactive Oxygen Species Generation, DNA Intercalation)

The cytotoxic effects of this compound and its analogs are believed to be mediated through various molecular mechanisms. The structural components of these molecules, including the benzyl group and the nitro group, may play a role in their interaction with cellular targets.

One proposed mechanism is the inhibition of enzymes that are crucial for cancer cell proliferation. The α,β-unsaturated carbonyl system present in many chalcone-like structures is a key feature that can interact with biological molecules. nih.gov Another potential mechanism is the generation of reactive oxygen species (ROS). nih.govmdpi.com Increased levels of ROS can induce oxidative stress within cancer cells, leading to cellular damage and apoptosis. mdpi.com While not directly demonstrated for this compound, the generation of ROS is a known mechanism for some anticancer agents. nih.gov

Furthermore, some compounds with planar aromatic structures have the potential to act as DNA intercalating agents, disrupting DNA replication and transcription, and ultimately leading to cell death. The nearly planar structure of some chalcone derivatives could facilitate such interactions. nih.gov The nitro group on the phenyl ring can also be bioreduced to form reactive intermediates that interact with cellular components, contributing to the compound's biological effects. In some glycyrrhetic acid derivatives, the anticancer mechanism was found to be related to the regulation of mitochondria-related proteins like Bcl-2 and Bax, and the activation of caspases, leading to apoptosis. nih.gov

Antimicrobial and Anti-Parasitic Potential

In Vitro Antibacterial and Antifungal Efficacy

Derivatives related to this compound have been evaluated for their antimicrobial properties. For example, a series of chalcones synthesized from 3-nitro acetophenone (B1666503) showed antibacterial activity. researchgate.net Benzyl bromide derivatives have demonstrated strong antibacterial and antifungal properties, being particularly effective against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, as well as the fungi Candida albicans and Candida krusei. nih.gov

N-benzyl-3-methylbuten-2-enamide derivatives have shown effective antibacterial action against Escherichia coli and Staphylococcus aureus. nih.gov Similarly, a series of benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives exhibited potent inhibitory activity against both Staphylococcus aureus and Escherichia coli, with some compounds showing Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nih.gov The antifungal activity of related structures is influenced by factors such as the electron-accepting ability of substituents on the phenyl ring and lipophilicity. nih.gov

The following table presents the antibacterial activity of some analogs.

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| (2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide | Staphylococcus aureus | 15 | |

| (2E)-N-benzyl-3-(3-nitrophenyl)prop-2-enamide | Escherichia coli | 30 | |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | Staphylococcus aureus | 0.5 | nih.gov |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | Escherichia coli | 1 | nih.gov |

Antimalarial Activity and Target Inhibition (e.g., Falcipain-2)

Cysteine proteases like falcipains are essential enzymes for the malaria parasite, Plasmodium falciparum, particularly for the degradation of hemoglobin. frontiersin.org Falcipain-2 is a principal enzyme in this process and is considered a key target for antimalarial drugs. frontiersin.orgnih.gov Inhibitors of falcipain-2 can block the development of the parasite. nih.gov

While direct studies on this compound are limited, the broader class of chalcones and related structures has been investigated for antimalarial properties. Virtual screening of natural compounds has identified potent inhibitors of falcipain-2. frontiersin.org These inhibitors show a high binding affinity and specificity for the enzyme. frontiersin.org Peptidyl vinyl sulfones are another class of compounds that have shown potent inhibition of falcipain-2 and falcipain-3, leading to antimalarial effects in culture. nih.gov The identification of new chemical entities that can inhibit falcipain-2 is an active area of research to combat drug-resistant malaria. pnrjournal.com

Antitubercular and Antimycobacterial Studies

The antimycobacterial potential of analogs of this compound has been explored. A series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives were screened for their activity against Mycobacterium tuberculosis H37Rv. nih.gov A majority of these compounds exhibited promising inhibition of the mycobacterium. nih.gov

In another study, substituted N-benzyl-3-chloropyrazine-2-carboxamides were tested against four mycobacterial strains. nih.gov Two compounds from this series, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, were most effective against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.gov Furthermore, (3-benzyl-5-hydroxyphenyl)carbamates were found to have good inhibitory activity against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant strains, with MIC values ranging from 0.625 to 6.25 μg/mL. nih.gov

Specific Enzyme Inhibitory Activities

Myeloperoxidase (MPO) Inhibition

Research specifically investigating the inhibitory activity of this compound against myeloperoxidase (MPO) has not been extensively reported in the available literature. However, the broader class of cinnamic acid derivatives has been a subject of interest for their potential to modulate MPO activity. MPO is a peroxidase enzyme predominantly found in neutrophils, which plays a role in the inflammatory response through the production of reactive oxygen species. nih.gov

Studies on various (E)-2-hydroxy-α-aminocinnamic acids, which are structurally related to this compound, have demonstrated in vitro inhibitory activity against MPO. nih.gov For instance, certain hydroxy derivatives of cinnamic acid have shown potent radical scavenging activity and MPO inhibition, with IC50 values comparable to known inhibitors like indomethacin (B1671933) and 5-aminosalicylic acid (5-ASA). nih.govdoaj.org The antioxidant properties of cinnamic acid and its derivatives are often attributed to the presence of a phenol (B47542) moiety and the propenoic acid side chain. nih.gov

The mechanism of inhibition for some of these related compounds is thought to involve their interaction with amino acid residues in the distal cavity of the MPO active site. nih.govresearchgate.net While these findings on related cinnamic acid derivatives are promising, it is important to note that direct experimental data on this compound's MPO inhibitory capacity is currently lacking. Further research is required to determine if the specific substitutions on the benzyl and phenyl rings of this compound confer any MPO inhibitory activity.

Table 1: Myeloperoxidase (MPO) Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | IC50 (µM) | Source |

| (E)-2-hydroxy-α-aminocinnamic acid derivatives | Comparable to indomethacin and 5-ASA | nih.gov |

Note: This table presents data for structurally related compounds, as no direct data for this compound was found.

Cholinesterase Inhibition

There is a lack of specific studies evaluating the cholinesterase inhibitory potential of this compound. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.comnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

However, the broader family of cinnamic acid derivatives has been explored for their anticholinesterase activity. nih.govmdpi.com For example, a series of trimethoxycinnamic acid esters were synthesized and evaluated for their ability to inhibit AChE and BChE. mdpi.com One of the most active compounds in this series, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, exhibited IC50 values of 46.18 µM and 32.46 µM against AChE and BChE, respectively. mdpi.com Kinetic studies of this compound indicated a mixed type of inhibition for both enzymes. mdpi.com

Furthermore, hybrid molecules incorporating a cinnamic acid moiety with other pharmacophores, such as tacrine (B349632) and N-benzylpiperidine, have been designed as multi-target-directed ligands for Alzheimer's disease, demonstrating potent cholinesterase inhibition. mdpi.comnih.gov The presence of electron-withdrawing groups on the cinnamic acid structure has been noted to influence the inhibitory efficacy in some series of compounds. nih.gov Given that this compound possesses a nitro group, which is strongly electron-withdrawing, it could theoretically exhibit some level of cholinesterase inhibitory activity. However, without direct experimental evidence, this remains speculative.

Table 2: Cholinesterase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Source |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 | mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | 32.46 | mdpi.com |

| Tacrine-cinnamic acid hybrid (Compound 19) | human AChE | 0.0102 | nih.gov |

| Tacrine-cinnamic acid hybrid (Compound 27) | human AChE | 0.0165 | nih.gov |

| Tacrine-cinnamic acid hybrid (Compound 30) | human AChE | 0.0153 | nih.gov |

Note: This table presents data for structurally related compounds, as no direct data for this compound was found.

Penicillin-Binding Protein (PBP) Inhibition

Direct experimental data on the inhibition of penicillin-binding proteins (PBPs) by this compound is not available in the current scientific literature. PBPs are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. nih.gov They are the primary targets of β-lactam antibiotics. nih.govresearchgate.net The emergence of bacterial resistance to β-lactams, often through the production of β-lactamases or the expression of low-affinity PBPs, has driven the search for novel PBP inhibitors that lack the β-lactam ring. nih.govresearchgate.net

The development of non-β-lactam PBP inhibitors is an active area of research. researchgate.netacs.org These novel inhibitors aim to circumvent existing resistance mechanisms. researchgate.net Various chemical scaffolds, such as oxadiazoles, have been identified as non-β-lactam inhibitors of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). acs.org The search for such compounds often involves high-throughput screening of compound libraries. bohrium.com

While this compound is not a β-lactam, its potential to act as a non-covalent PBP inhibitor is unknown. The structural features of this compound, including the benzyl ester and the nitro-substituted phenyl ring, are distinct from known classes of PBP inhibitors. Without dedicated screening and mechanistic studies, any potential interaction with PBPs remains speculative.

Inhibition of Other Relevant Biological Targets

Specific studies on the inhibitory activity of this compound against other biological targets are not well-documented. However, the structural motifs present in this compound, namely the cinnamic acid core and the nitroaromatic group, are found in molecules with a wide range of biological activities.

Nitro compounds, for instance, have been investigated for their inhibitory effects on various enzymes. The electron-withdrawing nature of the nitro group can influence a molecule's interaction with biological targets. nih.gov In some cases, the nitro group can act as a pharmacophore or be involved in redox reactions within the cell. nih.gov For example, certain nitro-substituted compounds have shown inhibitory activity against enzymes like monoamine oxidase (MAO), with the nitro group potentially interacting with residues at the entrance of the active site. nih.gov

Additionally, cinnamic acid derivatives have been evaluated for their effects on a variety of enzymes beyond MPO and cholinesterases. For instance, some derivatives have been tested for their inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.com Other studies have explored their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity research. mdpi.com

The diverse biological activities of these related classes of compounds suggest that this compound could potentially interact with various biological targets. However, comprehensive screening and detailed mechanistic studies are necessary to identify and characterize any such activities.

Table 3: Inhibitory Activity of Related Compounds Against Other Biological Targets

| Compound Class/Derivative | Target Enzyme | Observed Activity | Source |

| Nitro-substituted thiazole (B1198619) derivatives | Monoamine Oxidase B (MAO-B) | IC50 in the range of 0.0018–0.0068 µM | nih.gov |

| 4-hydroxycinnamic acid derivative | Tyrosinase | IC50 of 64 µM | mdpi.com |

| Cinnamic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Varied, up to 39.4% inhibition | mdpi.com |

Note: This table presents data for structurally related compounds, as no direct data for this compound was found.

Structure Activity Relationship Sar and Scaffold Modifications of Benzyl 2e 3 3 Nitrophenyl Prop 2 Enoate Derivatives

Systematic Modification of the Ester Moiety and its Influence on Bioactivity

The ester group in Benzyl (B1604629) (2E)-3-(3-nitrophenyl)prop-2-enoate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Modifications to this moiety can significantly impact the compound's bioactivity.

Research into various benzyl ester-containing molecules has demonstrated that altering the acid fragment of the ester can lead to substantial changes in biological efficacy. For instance, a structure-activity relationship (SAR) analysis of a series of chloro-substituted benzyl esters revealed that esters with a fatty acid fragment were more effective than those containing an aromatic or naphthenic acid moiety. nih.gov Specifically, derivatives featuring a thiazole-4-acid or a trifluoromethyl aliphatic acid component exhibited potent fungicidal activity. nih.gov

The substitution on the benzyl group itself also plays a role. In a study of tetrahydroacridin-9-amine derivatives, the presence of a 3,4-dimethoxybenzyl substituent was identified as a novel pharmacophore contributing to dual cholinesterase inhibition and anti-amyloid aggregation properties, which are relevant in the context of Alzheimer's disease treatment. nih.gov This highlights that modifications to the benzyl portion of the ester can introduce new and desirable biological activities.

Furthermore, the conversion of benzyl ethers to their corresponding esters is a synthetic strategy that can be employed to create libraries of ester derivatives for biological screening. rsc.org The general findings suggest that both the alcohol (benzyl) and the carboxylic acid components of the ester linkage are pivotal and can be systematically varied to fine-tune the biological profile of the resulting compounds.

| Compound/Derivative Class | Modification | Observed Influence on Bioactivity | Reference |

|---|---|---|---|

| Chloro-substituted benzyl esters | Variation of the acid fragment | Fatty acid fragments showed higher efficacy than aromatic or naphthenic acid moieties. | nih.gov |

| Benzyl esters with thiazole-4-acid | Incorporation of a thiazole-4-acid moiety | Exhibited excellent in vivo curative activity against Botrytis cinerea. | nih.gov |

| Benzyl esters with trifluoromethyl aliphatic acid | Incorporation of a trifluoromethyl aliphatic acid part | Demonstrated potent in vitro fungicidal activity against Botrytis cinerea. | nih.gov |

| Tetrahydroacridin-9-amine derivatives | Introduction of a 3,4-dimethoxybenzyl substituent | Acted as a dual inhibitor of cholinesterase and amyloid aggregation. | nih.gov |

Impact of Nitro Group Position and Substituent Effects on Biological Profile

The position of the nitro group on the phenyl ring of cinnamic acid derivatives, as well as the presence of other substituents, profoundly affects their biological activities. nih.gov The nitro group, being a strong electron-withdrawing group, can alter the electronic properties, polarity, and steric profile of the molecule, thereby influencing its interaction with biological targets. nih.gov

Studies on various nitro-containing compounds have shown that the biological activity is often dependent on the specific substitution pattern. For instance, in a series of chalcones, which share the α,β-unsaturated carbonyl system with cinnamic acid derivatives, the position of the nitro group was critical for their anti-inflammatory and vasorelaxant activities. mdpi.comresearchgate.net Compounds with a nitro group at the ortho position of either aromatic ring exhibited the highest anti-inflammatory activity. mdpi.comresearchgate.net In contrast, the highest vasorelaxant activity was observed in a compound with a para-nitro substituent on one of the rings. mdpi.comresearchgate.net

In the context of antimicrobial activity, the presence and position of a nitro group can enhance efficacy. Research on nitropyrrole derivatives indicated that nitro groups, particularly at the C2 and C4 positions of the pyrrole (B145914) ring, enhanced antibacterial activity. nih.gov For cinnamic acid derivatives, 2-nitro or 4-cyano substitutions were found to be optimal for inhibiting fungal growth. nih.gov Generally, the introduction of an electron-withdrawing group, such as a nitro group, at the para position of the phenyl ring has been shown to favor significant anti-tuberculosis activity. nih.gov

However, the effect of a nitro group is not universally beneficial for all biological activities. In a study on nitrification inhibitors, the introduction of a nitro group to methyl cinnamate (B1238496) significantly decreased its inhibitory efficacy. mdpi.com This underscores that the impact of the nitro group is context-dependent and related to the specific biological target and mechanism of action.

| Compound Class | Nitro Group Position/Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| Chalcones | Ortho-nitro | Highest anti-inflammatory activity. | mdpi.comresearchgate.net |

| Chalcones | Para-nitro | High vasorelaxant activity. | mdpi.comresearchgate.net |

| Cinnamic acid derivatives | 2-nitro | Optimal for fungal growth inhibition. | nih.gov |

| Cinnamic acid derivatives | Para-nitro | Favored significant anti-tuberculosis activity. | nih.gov |

| Methyl cinnamate derivatives | Nitro substitution | Significantly decreased nitrification inhibition efficacy. | mdpi.com |

Stereochemical Considerations and Geometric Isomerism in Structure-Activity Relationships

Stereochemistry, particularly geometric isomerism, is a fundamental aspect of the structure-activity relationships of compounds containing a carbon-carbon double bond, such as Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate. numberanalytics.comlibretexts.org The restricted rotation around the double bond leads to the existence of cis (Z) and trans (E) isomers, which can have different spatial arrangements and, consequently, distinct physical, chemical, and biological properties. researchgate.netsiue.edu

The "(2E)" designation in the name of the parent compound indicates that it is the trans isomer, where the substituent groups are on opposite sides of the double bond. Trans isomers are generally more stable than their cis counterparts. siue.edu This difference in stability and geometry can lead to differential interactions with biological targets, such as enzymes and receptors.

The biological activity of many therapeutic agents is highly dependent on their stereochemistry. One geometric isomer of a drug may be highly active, while the other may be inactive or even toxic. numberanalytics.com For instance, the different smells of the R and S isomers of carvone (B1668592) are a classic example of how stereoisomers can interact differently with biological receptors. siue.edu

Design and Synthesis of Hybrid Scaffolds Incorporating the (2E)-3-(3-nitrophenyl)prop-2-enoate Core

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, efficacy, or a multi-target profile. mdpi.com The (2E)-3-(3-nitrophenyl)prop-2-enoate core, or more broadly, the cinnamic acid scaffold, is an attractive building block for creating such hybrid molecules due to its inherent biological activities and synthetic accessibility. nih.gov

Several studies have reported the design and synthesis of hybrid molecules incorporating the cinnamic acid moiety. For example, a series of hybrid molecules containing cinnamic acid and 2-quinolinone derivatives were synthesized and evaluated for their anticancer activity. nih.govdntb.gov.uaresearchgate.net These hybrids were designed to combine the pharmacophoric features of both parent scaffolds, and some of the synthesized compounds exhibited potent cytotoxic activity against various cancer cell lines. nih.govdntb.gov.uaresearchgate.net

In another approach, cinnamic acid derivatives were hybridized with 1,2,3,4-tetrahydroisoquinoline (B50084) and benzylpiperidine groups to create multi-target-directed ligands for the treatment of Alzheimer's disease. nih.gov The resulting hybrid compound showed promising activity as a cholinesterase and monoamine oxidase-B inhibitor, along with antioxidant and neuroprotective properties. nih.gov

Molecular Docking and Pharmacophore Modeling for Rational Design

Molecular docking and pharmacophore modeling are indispensable computational tools in the rational design of novel derivatives of this compound. nih.govresearchgate.netdovepress.com These methods provide insights into the potential binding modes of ligands with their target proteins and help in identifying the key structural features required for biological activity. mdpi.com

Molecular docking simulations can predict the preferred orientation of a molecule within the binding site of a target protein, allowing for the examination of ligand-receptor interactions at an atomic level. nih.gov This information is crucial for understanding the mechanism of action and for designing modifications that can enhance binding affinity and selectivity. For instance, docking studies have been used to correlate the position of the nitro group in chalcones with their anti-inflammatory and vasorelaxant activities by examining their interactions with enzymes like COX-1, COX-2, and eNOS. mdpi.comresearchgate.net

Pharmacophore modeling, on the other hand, focuses on identifying the essential steric and electronic features that a molecule must possess to interact with a specific biological target. nih.govresearchgate.netdovepress.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). mdpi.com This model can then be used as a 3D query to screen large compound libraries to identify new molecules with the desired biological activity. dovepress.com The combination of pharmacophore modeling and molecular docking is a powerful approach to enhance virtual screening and rationally design new, potent, and selective inhibitors. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of Benzyl (B1604629) (2E)-3-(3-nitrophenyl)prop-2-enoate

The current body of knowledge on Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate is primarily based on its structural relationship to other well-studied cinnamic acid derivatives. Direct research focused solely on this compound is limited; however, a significant amount can be inferred from the existing literature on similar molecules.

Synthesis and Structure: The synthesis of this compound can be achieved through several established organic chemistry methods. The most common approach is the Fischer esterification of 3-nitrocinnamic acid with benzyl alcohol, typically in the presence of an acid catalyst. An alternative one-step synthesis method has been patented for benzyl cinnamate (B1238496), which involves the reaction of benzyl acetate (B1210297) and benzaldehyde (B42025), suggesting a possible route for this derivative as well. google.com The molecule's structure, featuring a trans-alkene bond, a 3-nitrophenyl group, and a benzyl ester, has been confirmed through its chemical identifiers.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 518045-06-2 |

| Molecular Formula | C16H13NO4 |

| Molecular Weight | 283.28 g/mol |

Reactivity and Biological Profile: The reactivity of the compound is dictated by its functional groups. The α,β-unsaturated ester is susceptible to nucleophilic addition reactions. The nitro group on the phenyl ring is electron-withdrawing, which can influence the electronic properties of the entire molecule and may be a site for reduction to an amino group. The biological activity of cinnamic acid derivatives is broad, with studies on related nitro-substituted compounds indicating potential antimicrobial and anticancer activities. wikipedia.orgmdpi.com However, specific bioactivity data for this compound is currently lacking.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational understanding of this compound, there are significant knowledge gaps that present opportunities for future research:

Lack of Empirical Data: There is a notable absence of published experimental data for many of its fundamental properties, including melting point, boiling point, solubility, and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Undefined Biological Activity: The specific biological activities of this compound have not been investigated. Its potential as an antimicrobial, antifungal, or anticancer agent remains to be explored.

Mechanism of Action: Without biological activity data, the potential mechanisms of action are entirely speculative and require elucidation.

Metabolic Fate and Toxicity: There is no information on how this compound is metabolized in biological systems or its potential toxicity profile.

Limited Synthetic Exploration: While standard synthesis methods are applicable, the exploration of novel, more efficient, or greener synthetic routes is an open area.

Prospective Applications in Chemical Biology and Pre-clinical Drug Discovery

The structural motifs of this compound suggest several promising applications in chemical biology and preclinical drug discovery. The cinnamate scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. nih.gov The nitro group can act as a bio-reducible moiety, a strategy employed in the design of hypoxia-activated prodrugs for cancer therapy.

Future research could focus on:

Antimicrobial and Antifungal Screening: Evaluating the compound's efficacy against a panel of pathogenic bacteria and fungi. Cinnamate derivatives have shown promise in this area, and the nitro substitution could enhance this activity. mdpi.com

Anticancer Activity Evaluation: Investigating its cytotoxic effects on various cancer cell lines, particularly in hypoxic conditions, to explore its potential as a hypoxia-selective agent.

Enzyme Inhibition Assays: Screening against relevant enzymes implicated in disease, such as kinases, proteases, or histone deacetylases, where other cinnamate derivatives have shown activity. mdpi.com

Development of Novel Synthetic Methodologies for Structural Diversification

To fully explore the structure-activity relationship (SAR) of this class of compounds, the development of efficient and versatile synthetic methodologies is crucial. Future synthetic efforts could include:

Microwave-Assisted Synthesis: Exploring microwave-assisted Fischer esterification to potentially reduce reaction times and improve yields.

Enzymatic Synthesis: Utilizing lipases for a more environmentally friendly and selective synthesis, as has been demonstrated for benzyl cinnamate. bohrium.com

Combinatorial Chemistry Approaches: Developing solid-phase synthesis or parallel synthesis techniques to create a library of analogues with variations in the aromatic substitution pattern and the ester group. This would allow for a systematic exploration of the chemical space around this scaffold to optimize for desired biological activities.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Bioactivity

In silico methods can play a pivotal role in guiding future experimental work and accelerating the discovery process. Advanced computational modeling could be employed to:

Predict Physicochemical Properties: Using quantitative structure-property relationship (QSPR) models to predict properties like solubility, melting point, and lipophilicity (logP).

Molecular Docking Studies: Docking the compound into the active sites of known biological targets to predict potential binding modes and affinities, thereby prioritizing experimental screening efforts. unhas.ac.id

Quantum Mechanical Calculations: Employing density functional theory (DFT) to understand the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This can provide insights into its chemical behavior and potential reaction mechanisms.

Toxicity Prediction: Utilizing in silico toxicology models to predict potential adverse effects and guide the design of safer analogues.

Q & A

Q. What are the recommended synthetic methodologies for Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate, and how can reaction yields be optimized?

Synthesis typically involves Knoevenagel condensation between 3-nitrobenzaldehyde and a benzyl-protected malonate derivative. Key steps include:

- Use of piperidine or pyrrolidine catalysts to facilitate α,β-unsaturated ester formation.

- Optimization of solvent polarity (e.g., ethanol or toluene) to enhance regioselectivity .

- Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization to confirm the (2E)-stereochemistry.

Yield improvements (up to 55–70%) are achieved by controlling stoichiometry (1:1.2 aldehyde:malonate ratio) and maintaining anhydrous conditions .

Q. How can the crystallographic structure of this compound be resolved, and what software tools are recommended?

- Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .

- For visualization, ORTEP-3 provides high-quality thermal ellipsoid plots to validate molecular geometry and intermolecular interactions .

- Critical parameters: Ensure crystal quality (needle-like morphology) and collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. What spectroscopic techniques are essential for characterizing its reactivity?

- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1700–1720 cm⁻¹ and nitro group (NO₂) vibrations at 1520–1350 cm⁻¹ .

- NMR : Use - and -NMR to identify the (2E)-configuration (JH-H ~16 Hz for trans-coupled protons) and monitor nitro group electronic effects on aromatic protons .

- LC-MS : Track reaction intermediates via molecular ion peaks (e.g., m/z 263.2 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s electronic properties?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .

- Compare computed IR/NMR spectra with experimental data to validate conformational stability and substituent effects .

- Address discrepancies (e.g., unexpected dipole moments) by assessing solvent effects using PCM (Polarizable Continuum Model) .

Q. What challenges arise in analyzing crystallographic data for nitro-substituted α,β-unsaturated esters?

- Twinning : Common due to planar nitro groups; use SHELXL’s TWIN/BASF commands to refine twin fractions .

- Disorder : Nitro groups may exhibit rotational disorder. Apply ISOR/SADI restraints to refine anisotropic displacement parameters .

- Packing analysis : Use PLATON to identify weak C–H···O interactions stabilizing the crystal lattice .

Q. How does the 3-nitrophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

- The nitro group enhances electron-withdrawing effects, increasing the compound’s electrophilicity for covalent interactions with biological targets (e.g., enzyme active sites) .